BPAM344

Descripción general

Descripción

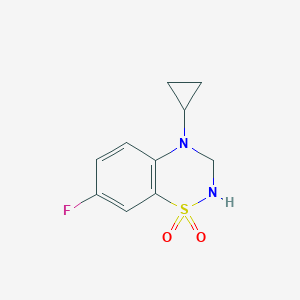

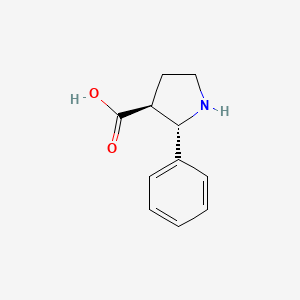

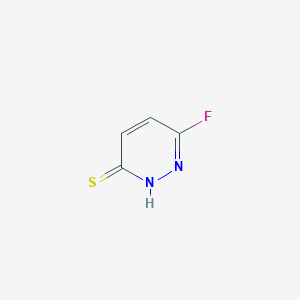

BPAM344 es un compuesto químico conocido por su función como modulador alostérico positivo de los receptores de kainato, específicamente dirigido a las subunidades GluK1b, GluK2a y GluK3a . Los receptores de kainato son un subtipo de receptores ionótropos de glutamato que desempeñan un papel crucial en la neurotransmisión excitatoria en el sistema nervioso central .

Mecanismo De Acción

BPAM344 ejerce sus efectos uniéndose al dominio de unión al ligando de los receptores de kainato, específicamente las subunidades GluK1b, GluK2a y GluK3a . Esta unión estabiliza el receptor en una conformación similar a la activa, mejorando su respuesta al neurotransmisor glutamato . Los objetivos moleculares y las vías involucradas incluyen la modulación de la transmisión sináptica y la regulación de la neurotransmisión excitatoria en el sistema nervioso central .

Análisis Bioquímico

Biochemical Properties

The 1,2,4-benzothiadiazine-1,1-dioxide ring, which is a part of the 4-Cyclopropyl-7-Fluoro-3,4-Dihydro-2H-Benzo[e][1,2,4]Thiadiazine 1,1-Dioxide structure, has been associated with various biological activities . The functional groups attached to this ring, such as halo groups at the 7 and 8 positions, are responsible for the activity of the compound .

Molecular Mechanism

Compounds with similar structures have been reported to act as KATP channel activators .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

BPAM344 se puede sintetizar mediante una serie de reacciones químicas que involucran la formación de una estructura de benzotiadiazina dióxido. La ruta sintética generalmente implica los siguientes pasos:

Formación del anillo de benzotiadiazina: Este paso involucra la ciclización de un compuesto precursor para formar el anillo de benzotiadiazina.

Introducción de grupos funcionales: Se introducen grupos funcionales como el flúor y el ciclopropilo en el anillo de benzotiadiazina para mejorar su actividad como modulador alostérico positivo.

Métodos de Producción Industrial

La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye:

Síntesis por lotes: Se hacen reaccionar grandes cantidades de compuestos precursores en reactores por lotes para formar el producto deseado.

Purificación: El producto bruto se purifica utilizando técnicas como la recristalización y la cromatografía para lograr una alta pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones

BPAM344 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar varios productos de oxidación.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en this compound.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en el anillo de benzotiadiazina.

Reactivos y Condiciones Comunes

Oxidación: Se utilizan agentes oxidantes comunes como el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se emplean agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo utilizan reactivos como halógenos y agentes alquilantes.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que se pueden utilizar para futuras investigaciones y desarrollo .

Aplicaciones Científicas De Investigación

BPAM344 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Comparación Con Compuestos Similares

Compuestos Similares

Singularidad de this compound

This compound es único debido a su alta potencia y selectividad para las subunidades del receptor de kainato GluK1b, GluK2a y GluK3a . Su capacidad para disminuir marcadamente la cinética de desensibilización y potenciar las corrientes evocadas por el glutamato lo convierte en una herramienta valiosa en la investigación en neurociencia y el desarrollo de fármacos .

Propiedades

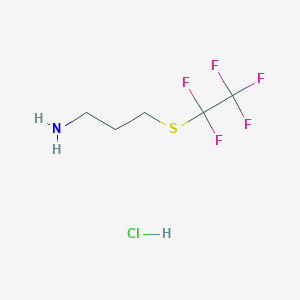

IUPAC Name |

4-cyclopropyl-7-fluoro-2,3-dihydro-1λ6,2,4-benzothiadiazine 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O2S/c11-7-1-4-9-10(5-7)16(14,15)12-6-13(9)8-2-3-8/h1,4-5,8,12H,2-3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTMTBPCYAZIKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CNS(=O)(=O)C3=C2C=CC(=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6590751.png)

![4',4''',4''''',4'''''''-Methanetetrayltetrakis(([1,1'-biphenyl]-4-carboxylic acid))](/img/structure/B6590842.png)